α-Carbon Steric Bulk vs. α,α-Dimethyl Analog
The target compound (C13H17NO2) exhibits a higher molecular weight than the closest gem-dimethyl analog, 2-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)-2-methylpropanoic acid (C12H15NO2), due to the presence of an α-isopropyl group instead of an α,α-dimethyl group [1]. While both are sterically hindered, the isopropyl group introduces asymmetry, creating a chiral center, whereas the gem-dimethyl analog is achiral [REFS-1, REFS-2]. This difference directly impacts the three-dimensional shape and pharmacological complexity.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 219.28 g/mol |
| Comparator Or Baseline | 2-(6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl)-2-methylpropanoic acid (CAS 1535341-61-7): 205.25 g/mol |
| Quantified Difference | +14.03 g/mol (6.8% mass increase) |
| Conditions | Computed by PubChem 2.2 from molecular formula |
Why This Matters
A 6.8% difference in molecular weight, combined with the change from an achiral to a chiral center, constitutes a substantively different building block, affecting downstream molecular recognition and synthesis, and precluding direct interchangeability.
- [1] PubChem. (2026). Compound Summary for CID 79739863: 2-{5H,6H,7H-cyclopenta[b]pyridin-7-yl}-3-methylbutanoic acid. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1533801-59-0 View Source
- [2] PubChem. (2026). Compound Summary for CID 53490119: 2-{5H,6H,7H-cyclopenta[b]pyridin-7-yl}-2-methylpropanoic acid. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1535341-61-7 View Source
